N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Description
N'-[2-(2,4-Dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a 2,4-dichlorophenoxyacetyl hydrazide moiety. Applications of structurally related benzodioxine derivatives include enzyme inhibition and herbicidal activity, as suggested by and .
Properties
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c18-10-5-6-12(11(19)7-10)25-9-16(22)20-21-17(23)15-8-24-13-3-1-2-4-14(13)26-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMISLCYOXROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of the hydrazide intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding hydrazide.
Cyclization to form the benzodioxine ring: The hydrazide intermediate undergoes cyclization with appropriate reagents to form the 2,3-dihydro-1,4-benzodioxine ring.
Acylation to obtain the final product: The final step involves the acylation of the benzodioxine ring with 2,4-dichlorophenoxyacetyl chloride to yield N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with potential biological activities .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a benzodioxine ring system and a hydrazide moiety. Its molecular formula is , indicating the presence of chlorine atoms which contribute to its biological activity. The structural analysis reveals significant electron delocalization and hydrogen bonding interactions that stabilize the compound in various environments .
Scientific Research Applications
N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been investigated for several applications:
Insecticidal Activity
Research has demonstrated that compounds containing the benzodioxine structure exhibit insecticidal properties. For instance, studies have shown that derivatives of this compound can effectively target specific pests in agricultural settings .
Metal Ion Recovery
The compound has been explored for its ability to chelate metal ions from solutions. This property is particularly useful in environmental remediation processes where heavy metals need to be extracted from contaminated water sources .
Various studies have indicated that this compound may possess anti-inflammatory and antimicrobial properties. These effects are attributed to its ability to modulate biological pathways relevant to these conditions .
Case Study 1: Insecticidal Efficacy
A study published in Pest Management Science evaluated the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound compared to control groups.
Case Study 2: Metal Ion Chelation
Research conducted at the National Research Centre demonstrated that this compound could effectively recover cadmium ions from aqueous solutions. The study highlighted its potential use in wastewater treatment processes where heavy metal contamination is prevalent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation.
Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key structural analogs share the N'-[2-(2,4-dichlorophenoxy)acetyl] backbone but differ in the hydrazide-attached moieties. A comparative analysis is summarized below:
*Inferred from structural components (benzodioxine: C₈H₈O₂; dichlorophenoxyacetyl: C₈H₅Cl₂O₃; carbohydrazide: CON₂H₃). †Likely a duplicate of 4x in .
- Melting Points : The target compound’s benzodioxine core may elevate its melting point compared to flexible-chain analogs like 4o (butyrohydrazide, 162–164°C) . Rigid aromatic systems (e.g., 4x, 214–216°C) typically exhibit higher melting points due to enhanced crystal packing .
- Molecular Weight: The dichlorophenoxy group and benzodioxine ring increase molecular weight (~434 g/mol estimated) compared to simpler analogs like 4m (347 g/mol) .
Spectroscopic and Analytical Data
- ¹H-NMR: The benzodioxine’s methylene protons (e.g., δ ~4.7 ppm for CH₂O in 4x) and aromatic protons (δ ~7.0–7.6 ppm for dichlorophenoxy) are characteristic. NH protons typically appear as singlets near δ 10.2 ppm .
- ESI-MS : Analogs like 4x show [M−H]⁻ peaks at m/z 437.95 , suggesting the target compound may exhibit a similar profile.
- Elemental Analysis : Close agreement between calculated and observed values (e.g., 4x: C 43.87% vs. 44.11% found) validates purity in related compounds.
Structure-Activity Relationships (SAR)
highlights 3D-QSAR studies on herbicidal activity, where substituent positioning modulates inhibitory effects against Digitaria sanguinalis . For example:
- Electron-withdrawing groups (e.g., Cl) enhance activity by increasing electrophilicity.
- Bulky substituents (e.g., benzodioxine) may improve target binding via steric complementarity.
Biological Activity
N'-[2-(2,4-Dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various herbicides and pharmaceuticals, particularly due to the presence of the 2,4-dichlorophenoxy group, which is known for its herbicidal properties. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodioxine core with substituents that may influence its biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of dichlorophenoxy compounds can possess significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and fungi with promising results .
- Anti-inflammatory Effects : Compounds containing the benzodioxine structure have demonstrated anti-inflammatory effects in animal models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .
- Neuroprotective Effects : Some studies suggest that related compounds may exert neuroprotective actions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could lead to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in neuropharmacology .
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have explored the effects of related compounds on various biological systems:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of dichlorophenoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to controls .
- Neuroprotective Study : In a rodent model of neurodegeneration induced by toxins, administration of benzodioxine derivatives resulted in reduced neuronal loss and improved behavioral outcomes. The study highlighted the role of these compounds in modulating oxidative stress markers .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
